molecular formula C10H17ClN2O3 B6239414 methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride CAS No. 2649034-99-9

methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride

Cat. No. B6239414
CAS RN: 2649034-99-9
M. Wt: 248.7
InChI Key:
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Description

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride (MPCOHCl) is an organic compound composed of an oxazole-5-carboxylate group and a piperidine ring. It is a colorless solid that is soluble in water and ethanol. MPCOHCl has been used in a variety of scientific research applications, including as a substrate for enzymes, a ligand for proteins, and a building block for organic synthesis.

Scientific Research Applications

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride has been used in a variety of scientific research applications, including as a substrate for enzymes, a ligand for proteins, and a building block for organic synthesis. It has been used to study the structure-function relationship of enzymes and proteins, to study the mechanism of action of drugs, and to study the structure of organic molecules.

Mechanism of Action

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride acts as a substrate for enzymes, a ligand for proteins, and a building block for organic synthesis. As a substrate, it is used to study the structure-function relationship of enzymes and proteins. As a ligand, it is used to study the mechanism of action of drugs. As a building block, it is used to study the structure of organic molecules.
Biochemical and Physiological Effects
methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride has been used in a variety of scientific research applications. However, its biochemical and physiological effects have not been fully investigated. It is not known whether methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride has any direct effects on the biochemical or physiological processes of an organism.

Advantages and Limitations for Lab Experiments

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride is a useful compound for lab experiments due to its solubility in water and ethanol, its low cost, and its availability. However, it has some limitations. For example, it is not very stable in the presence of light or high temperatures, and it can react with other compounds in the presence of an acid or base.

Future Directions

There are several potential future directions for research involving methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride. These include further investigations into its biochemical and physiological effects, further development of its synthesis method, and further exploration of its potential applications in drug development and organic synthesis. Additionally, further research could be done to study the structure-function relationship of enzymes and proteins, the mechanism of action of drugs, and the structure of organic molecules.

Synthesis Methods

Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride can be synthesized by the reaction of piperidine and methyl 3-oxazole-5-carboxylate hydrochloride. First, piperidine is reacted with hydrochloric acid to form piperidine hydrochloride. Then, the piperidine hydrochloride is reacted with methyl 3-oxazole-5-carboxylate to form methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride. This reaction is typically carried out in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride involves the reaction of piperidine with ethyl 2-chloroacetoacetate to form ethyl 3-(piperidin-4-yl)-3-oxopropanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "Piperidine", "Ethyl 2-chloroacetoacetate", "Hydroxylamine hydrochloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with ethyl 2-chloroacetoacetate in methanol to form ethyl 3-(piperidin-4-yl)-3-oxopropanoate.", "Step 2: Ethyl 3-(piperidin-4-yl)-3-oxopropanoate is reacted with hydroxylamine hydrochloride in methanol to form methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate.", "Step 3: Methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate is converted to the hydrochloride salt form by reacting with hydrochloric acid." ] }

CAS RN

2649034-99-9

Product Name

methyl 3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate hydrochloride

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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